Lignosulfonic acid, calcium salt

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Dispersant and Suspension Stabilizer

LS-Ca excels at preventing particles from clumping together. This dispersing ability makes it useful in numerous research areas:

- Nanoparticle Synthesis: LS-Ca helps in the controlled synthesis and stabilization of nanoparticles []. It prevents nanoparticle aggregation, ensuring a uniform size distribution crucial for studying their properties.

- Cell Culture Studies: LS-Ca can disperse and stabilize cells in suspension cultures []. This is essential for research on cell-cell interactions, drug delivery, and other cellular processes.

- Environmental Science: LS-Ca finds application in dispersing and analyzing environmental pollutants like heavy metals in water samples [].

These are just a few examples, and LS-Ca's dispersing properties hold promise for various other scientific investigations.

Binder

LS-Ca's ability to bind particles together makes it a valuable tool in research involving composite materials:

- Drug Delivery Systems: LS-Ca can be used to bind drug molecules to carrier particles, facilitating targeted drug delivery research [].

- Tissue Engineering: LS-Ca can act as a binder in creating scaffolds for tissue engineering, providing structural support for cell growth [].

The binding properties of LS-Ca allow researchers to design novel materials with tailored functionalities for various applications.

Stabilizer in Biochemical Reactions

LS-Ca's ability to interact with various molecules makes it useful for stabilizing enzymes and other biomolecules in research settings:

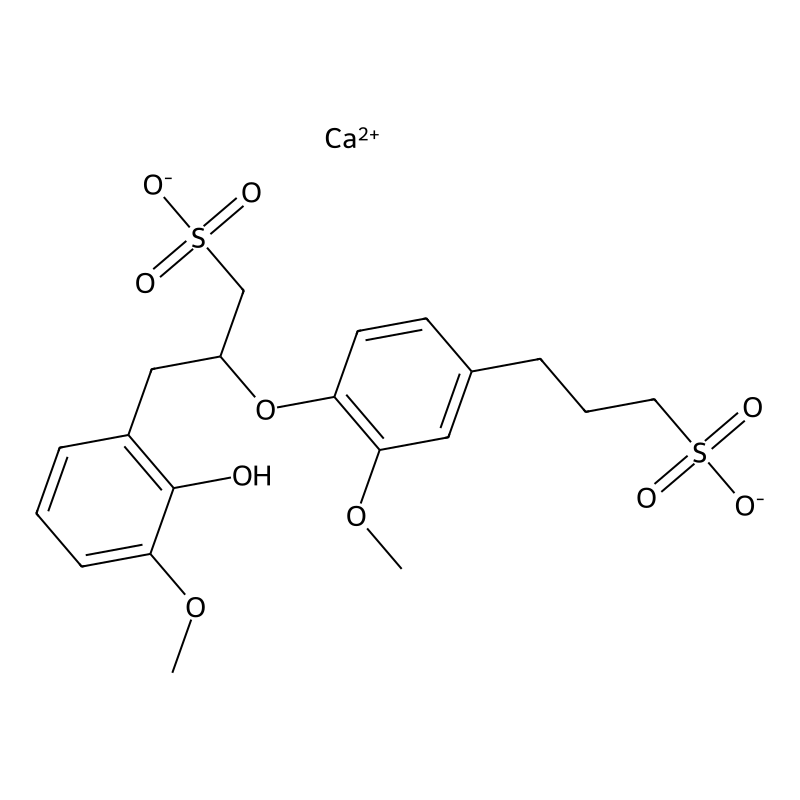

Lignosulfonic acid, calcium salt, also known as calcium lignosulfonate, is a complex organic compound derived from lignin, a natural polymer found in the cell walls of plants. Its molecular formula is with a molecular weight of approximately 528.61 g/mol . This compound is characterized by its dark brown to black color and is soluble in water, making it useful in various industrial applications. It is primarily obtained as a byproduct of the sulfite pulping process used in paper manufacturing and is recognized for its multifunctional properties, including acting as a dispersant, binder, and stabilizer .

- Acid-Base Reactions: The sulfonate groups (-SO₃⁻) can react with bases, forming salts that can alter the solubility and stability of the compound in various solutions.

- Complexation: The calcium ions (Ca²⁺) can form complexes with other anions or organic molecules, enhancing its binding properties.

- Degradation: Under certain conditions (e.g., high temperatures or strong oxidizing agents), lignosulfonic acid may degrade, leading to the release of smaller organic molecules and sulfur compounds .

Lignosulfonic acid, calcium salt exhibits several biological activities that make it of interest in various fields:

- Antimicrobial Properties: Some studies suggest that lignosulfonic compounds may have antimicrobial effects against certain bacteria and fungi, which could be leveraged in agricultural applications.

- Biocompatibility: Its natural origin and non-toxic nature make it suitable for use in biocompatible materials and drug delivery systems.

- Enzyme Stabilization: Lignosulfonic acid can stabilize enzymes and other biomolecules, enhancing their functionality in research and industrial applications.

The synthesis of lignosulfonic acid, calcium salt typically involves the following methods:

- Sulfite Pulping Process: The primary method of obtaining lignosulfonic acid is through the sulfite pulping process where wood chips are treated with sodium bisulfite under heat and pressure. The resulting lignin is then neutralized with calcium hydroxide to produce calcium lignosulfonate .

- Chemical Modification: Lignin can also be chemically modified through various processes (e.g., oxidation or sulfonation) to enhance its properties or tailor it for specific applications .

Lignosulfonic acid, calcium salt has a wide range of applications across different industries:

- Agriculture: Used as a dispersant for fertilizers and pesticides, improving their efficacy by preventing clumping.

- Construction: Acts as a plasticizer in concrete formulations, enhancing workability and reducing water content.

- Animal Feed: Serves as a binding agent in animal feed pellets due to its nutritional benefits and palatability.

- Paper Industry: Utilized as a binding agent in paper production and as an additive to improve the strength of paper products .

Studies on the interactions of lignosulfonic acid, calcium salt with other substances reveal its versatility:

- Binding Interactions: It can bind with various metal ions and organic compounds, which enhances its use in composite materials and environmental applications.

- Compatibility with Other Additives: Research indicates that it can be effectively combined with other additives in concrete without compromising performance, making it valuable for construction applications .

Lignosulfonic acid, calcium salt shares similarities with several other compounds derived from lignin or related to polysaccharides. Below is a comparison highlighting its uniqueness:

| Compound | Molecular Formula | Unique Properties |

|---|---|---|

| Lignin | C₈₈H₈₈O₃₉ | Natural polymer; structural component of plants |

| Sodium Lignosulfonate | C₂₀H₂₄NaO₁₀S₂ | More soluble than calcium salt; used in similar applications |

| Potassium Lignosulfonate | C₂₀H₂₄K O₁₀S₂ | Higher solubility; used as a dispersant |

| Calcium Ligninsulfonate | C₂₀H₂₄CaO₁₀S₂ | Similar structure; often used interchangeably |

Lignosulfonic acid, calcium salt stands out due to its specific calcium content which influences its solubility and interaction properties compared to sodium or potassium variants. Its unique ability to act as both a binder and dispersant makes it particularly valuable across diverse industrial applications.

| Property | Value/Range | Reference Citation |

|---|---|---|

| Molecular Formula (Representative) | C₂₀H₂₄CaO₁₀S₂ | [1] [2] [3] [4] [5] |

| Molecular Weight (Representative) | 528.61 g/mol | [1] [2] [5] |

| Number Average Molecular Weight (Mn) | ~2,500 g/mol | [6] [7] |

| Weight Average Molecular Weight (Mw) | ~18,000 g/mol | [6] [7] |

| Polydispersity Index (Mw/Mn) | ~7.2 | [7] |

| Molecular Weight Range (Typical) | 1,000-250,000 g/mol (>90% within range) | [8] [6] [9] |

| Calcium Content | 5 wt.% (maximum) | [6] [9] |

| Reducing Sugars Content | 16 wt.% (typical) | [6] |

| Degree of Sulfonation | 0.3-0.7 | [9] |

| pH (10% solution) | 2.7-3.3 | [9] |

| Appearance | Light yellow to brown powder | [3] [4] [5] |

| Water Solubility | Completely soluble | [1] [3] [4] |

| Density | 0.5 g/cm³ | [5] [10] |

Spectroscopic Analysis Techniques (Fourier Transform Infrared, Nuclear Magnetic Resonance)

Spectroscopic characterization of lignosulfonic acid, calcium salt employs multiple complementary techniques to elucidate structural features and functional group composition. Fourier Transform Infrared spectroscopy serves as the primary analytical method for identifying characteristic sulfonate functionalities and aromatic components.

Fourier Transform Infrared spectroscopic analysis reveals distinctive absorption bands characteristic of sulfonate groups at 1210-1220 cm⁻¹, 1037 cm⁻¹, and 655 cm⁻¹ [11] [9]. The band at 1210-1220 cm⁻¹ corresponds to asymmetric sulfonate stretching vibrations, while the 1037 cm⁻¹ absorption represents symmetric sulfonate stretching modes [11] [9]. The lower frequency band at 655 cm⁻¹ is attributed to carbon-sulfur stretching vibrations within the sulfonate functional groups [11] [9]. These spectroscopic signatures provide definitive identification of sulfonation and distinguish lignosulfonic acid, calcium salt from unmodified lignin precursors.

Ultraviolet spectroscopy complements infrared analysis by confirming the presence of phenolic aromatic groups through characteristic absorption at 280 nm [11] [9]. Sample preparation involves dilution of 0.05% solutions to 1:10 ratio with pH adjustment to 2.0-2.2 using hydrochloric acid before spectroscopic measurement [9]. This absorption maximum corresponds to π-π* transitions within the aromatic phenylpropane units inherited from the parent lignin structure.

Nuclear Magnetic Resonance spectroscopy provides detailed structural information through multiple specialized techniques. Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy enables quantitative analysis of hydroxyl groups following derivatization with 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane [12] [13]. This technique overcomes traditional solubility limitations through implementation of specialized solvent systems, including dimethylformamide/pyridine mixtures and ionic liquid additives such as 1-ethyl-3-methylimidazolium chloride [13].

Heteronuclear Single Quantum Coherence Nuclear Magnetic Resonance (¹H-¹³C HSQC NMR) spectroscopy facilitates identification of interunit linkages, particularly β-O-4 (β-aryl ether) bonds that predominate in the polymer backbone [14]. This two-dimensional technique correlates carbon and hydrogen signals to reveal structural connectivity patterns within the complex polymer matrix.

Mass spectrometric analysis using electrospray ionization provides complementary molecular weight information and addresses limitations inherent in gel permeation chromatography methods [15]. Direct infusion electrospray ionization mass spectrometry reveals molecular weight distributions while minimizing aggregation artifacts that can bias chromatographic determinations.

Table 2: Spectroscopic Analysis Techniques for Lignosulfonic Acid Calcium Salt

| Technique | Characteristic Bands/Peaks | Assignment | Reference Citation |

|---|---|---|---|

| Fourier Transform Infrared (FT-IR) | 1210-1220 cm⁻¹ | Sulfonate stretching (asymmetric) | [11] [9] |

| Fourier Transform Infrared (FT-IR) | 1037 cm⁻¹ | Sulfonate stretching (symmetric) | [11] [9] |

| Fourier Transform Infrared (FT-IR) | 655 cm⁻¹ | C-S stretching | [11] [9] |

| Ultraviolet (UV) Spectroscopy | 280 nm (absorption maximum) | Phenolic aromatic groups | [11] [9] |

| Nuclear Magnetic Resonance (³¹P NMR) | Hydroxyl group analysis | Quantitative OH determination | [12] [13] |

| Nuclear Magnetic Resonance (¹H-¹³C HSQC NMR) | β-O-4 linkage identification | Interunit linkage analysis | [14] |

| Mass Spectrometry (ESI-MS) | Molecular weight distribution | Polymer mass characterization | [15] |

Polymer Architecture and Sulfonation Patterns

The polymer architecture of lignosulfonic acid, calcium salt reflects its derivation from lignin through sulfite pulping processes, resulting in a complex three-dimensional network of sulfonated phenylpropane units. The fundamental building blocks consist of three primary monolignol precursors: coniferyl alcohol, p-coumaryl alcohol, and sinapyl alcohol [9] [16]. Coniferyl alcohol represents the predominant structural unit in softwood-derived lignosulfonates, contributing the majority of phenylpropane units within the polymer framework [9] [16].

The polymer backbone maintains the irregular, branched architecture characteristic of native lignin, with phenylpropane units connected primarily through β-O-4 (β-aryl ether) linkages [14]. These ether bonds constitute the dominant interunit connectivity, typically accounting for 50-60% of all linkages in softwood lignin precursors. Additional linkage types include β-5 (phenylcoumaran), β-β (resinol), and 5-5 (biphenyl) structures, though these occur with lower frequency.

Sulfonation patterns within lignosulfonic acid, calcium salt exhibit specific regiochemistry determined by the sulfite pulping conditions. Sulfonate groups are predominantly attached to the α-carbon of the phenylpropane side chains [9], representing the most reactive position during sulfite treatment. The degree of sulfonation, quantified as the ratio of organic sulfur to methoxyl content, typically ranges from 0.3 to 0.7 [9]. This parameter directly influences water solubility, charge density, and functional properties of the resulting polymer.

Calcium ion coordination plays a crucial role in stabilizing the anionic sulfonate groups distributed throughout the polymer structure [2] [16]. Divalent calcium cations form electrostatic interactions with negatively charged sulfonate functionalities, reducing intramolecular and intermolecular repulsion while maintaining overall charge neutrality. This coordination arrangement contributes to the compound's stability in aqueous solutions and influences its behavior in various applications.

Methoxy groups (-OCH₃) inherited from the original lignin structure remain abundant throughout the polymer backbone, providing additional reactive sites for potential chemical modifications [16]. These electron-donating substituents influence the electronic properties of aromatic rings and contribute to the overall hydrophobic character of non-sulfonated regions.

The three-dimensional polymer architecture exhibits significant heterogeneity in terms of both molecular size and functional group distribution. Hydrophobic composition mapping reveals considerable differences in hydrophobic character across different molecular weight fractions [17]. Higher molecular weight species typically exhibit lower degrees of sulfonation per unit mass, while lower molecular weight fragments display higher charge densities due to more extensive sulfonate incorporation.

Table 3: Polymer Architecture and Sulfonation Patterns

| Structural Component | Description | Proportion/Occurrence | Reference Citation |

|---|---|---|---|

| Primary Monolignol Units | Coniferyl alcohol (predominant) | Principal unit in softwood | [9] [16] |

| Primary Monolignol Units | p-Coumaryl alcohol | Minor component | [9] [16] |

| Primary Monolignol Units | Sinapyl alcohol | Minor component | [9] [16] |

| Interunit Linkages | β-O-4 (β-aryl ether bonds) | Dominant linkage type | [14] |

| Sulfonation Sites | α-Carbon of side chains | Degree of sulfonation: 0.3-0.7 | [9] |

| Calcium Ion Coordination | Sulfonate group stabilization | Ca²⁺ stabilizes anionic groups | [2] [16] |

| Polymer Backbone | Phenylpropane units | Aromatic backbone structure | [18] |

| Side Chain Groups | Methoxy groups (-OCH₃) | Abundant reactive sites | [16] |

| Functional Groups | Sulfonate (-SO₃⁻), Hydroxyl (-OH) | Water solubility conferring | [2] [16] |

Overview of the Sulfite Pulping Process

Lignosulfonic acid, calcium salt is primarily obtained as a valuable byproduct from the sulfite pulping process used in the paper and pulp industry [1] [2]. The extraction process begins with the preparation of softwood species, particularly pine and spruce, which are converted into small wood chips measuring 2-5 centimeters in diameter [3] [4]. These wood chips serve as the raw material for the sulfite pulping process, which simultaneously produces cellulose fibers for paper manufacturing and lignosulfonic acid derivatives as secondary products [5].

The fundamental chemistry of the sulfite pulping process involves the treatment of wood chips with acidic calcium bisulfite solution under controlled conditions [1] [6]. During this process, small pieces of softwood are placed into reaction tanks and treated with calcium bisulfite solution at temperatures of 130 degrees Celsius for 5-6 hours [1] [7]. The process operates under specific parameters including pressures of 5-7 bar and pH ranges of 2-5, which are optimized to ensure effective lignin dissolution and sulfonation [3] [4].

Chemical Reactions and Mechanisms

The core chemical transformation occurs when bisulfite ions react with the native lignin polymer present in the wood structure [1] [2]. This reaction introduces sulfonate groups into the lignin backbone, creating sulfonated lignin, which is lignosulfonate [1] [7]. The calcium ions present in the cooking liquor serve to stabilize the anionic lignosulfonate groups through electrostatic interactions [2] [8]. The overall reaction can be represented as lignin plus calcium bisulfite yielding calcium lignosulfonate plus water and other byproducts [3] [4].

The sulfite pulping process operates through several distinct mechanisms. First, the sulfurous acid and bisulfite ions penetrate the wood structure and begin to cleave the bonds between cellulose and lignin components [5]. Second, the lignin undergoes chemical modification through sulfonation, which increases its water solubility dramatically [6] [9]. Third, the calcium cations form ionic complexes with the newly formed sulfonate groups, creating stable calcium lignosulfonate compounds [2] [8].

Industrial Separation and Recovery

After the completion of the sulfite cooking process, the insoluble cellulose fibers and soluble calcium lignosulfonate are separated through filtration processes [1] [6]. The resulting filtrate contains lignosulfonate along with residual amounts of sulfite salts and reducing sugar monomers formed from wood cellulose during pulping [6] [9]. This spent sulfite liquor represents the primary source material for lignosulfonate recovery and further processing [10] [11].

The industrial recovery process involves multiple stages of concentration and purification. Initially, sulfuric acid is added to the filtrate to adjust the pH, followed by evaporation to remove water and sulfite compounds such as sulfur dioxide [1] [6]. The concentrated liquor undergoes additional processing steps including dilution with water for subsequent purification procedures [7] [12].

Production Scale and Efficiency

Commercial sulfite pulping operations generate substantial quantities of lignosulfonate as a byproduct. According to industry data, every year approximately 1,250,000 tons of lignin and 500,000 tons of sugars are produced as byproducts from sulfite mills in the United States alone [13]. The calcium lignosulfonate market was valued at 961.8 million USD in 2024, with projected growth at a compound annual growth rate of 4.00% through 2031 [14] [15].

The efficiency of lignosulfonate extraction depends on several factors including wood species selection, cooking conditions, and processing parameters. Softwood species such as pine and spruce are preferred due to their lignin content and structural characteristics that facilitate effective sulfonation [16] [3]. The optimization of cooking temperature, time, and chemical concentrations directly impacts both the yield and quality of the extracted lignosulfonate products [4] [8].

| Parameter | Typical Range | Purpose |

|---|---|---|

| Cooking Temperature | 130-150°C | Optimize chemical reaction rate |

| Cooking Time | 4-6 hours | Ensure complete lignin dissolution |

| Pressure | 5-7 bar | Maintain reaction conditions |

| pH Range | 2-5 | Ensure bisulfite ion activity |

| Wood Chip Size | 2-5 cm | Uniform chemical penetration |

Quality Control and Standardization

Industrial extraction processes incorporate multiple quality control measures to ensure consistent product characteristics. The molecular weight of extracted calcium lignosulfonate typically ranges from 40,000 to 65,000 Daltons, with greater than 90% of the material falling within the range of 1,000 to 250,000 Daltons [12]. The degree of sulfonation, measured as the ratio of organic sulfur to methoxyl content, serves as a critical quality parameter [6] [9].

Standardization protocols include monitoring of chemical composition, molecular weight distribution, and functional group content. The calcium content, sulfonate group density, and residual sugar concentrations are regularly analyzed to maintain product specifications [6] [9]. These quality control measures ensure that the extracted lignosulfonate meets industry standards for subsequent applications in concrete admixtures, animal feed binders, and other commercial uses.

Purification and Fractionation Methodologies

Ultrafiltration Technology

Ultrafiltration represents the most widely adopted commercial methodology for purifying and fractionating lignosulfonates from spent sulfite liquors [10] [11]. This membrane-based separation technique exploits the molecular weight differences between lignosulfonates and other components present in the crude extract [17] [18]. Commercial ultrafiltration systems have been successfully implemented since 1981, with polysulfone ultrafiltration membranes featuring surface areas of 1120 square meters and molecular weight cutoffs of 20,000 grams per mole [10] [11].

The ultrafiltration process achieves remarkable separation efficiency, concentrating spent liquor from 12 weight percent solids to 22 weight percent solids at flow rates of 50 cubic meters per hour [10] [11]. The retentate stream contains up to 95% pure lignosulfonates, while the permeate primarily consists of hemicelluloses and lower molecular weight compounds [10] [11]. Alternative membrane materials include cellulose acetate membranes operating at temperatures of 50-60 degrees Celsius and Microdyn-Nadir UP010 membranes, which provide comparable separation performance [10] [11].

Industrial ultrafiltration systems require regular maintenance and cleaning protocols to maintain operational efficiency. The membrane lifespan typically ranges from 12-15 months with daily cleaning and maintenance procedures [10] [11]. However, pressure-driven membrane operations are susceptible to membrane fouling and concentration polarization, which can cause flux decline and reduced production capacity [10] [11].

Fractionation by Molecular Weight Distribution

Advanced fractionation techniques enable the separation of lignosulfonates into narrow molecular weight distributions for specialized applications [19] [17]. Ultrafiltration-based fractionation can produce three distinct fractions with different molecular weight ranges and polydispersity indices [20]. These fractions typically include low molecular weight materials (Fraction-1), intermediate molecular weight compounds (Fraction-2), and high molecular weight polymers (Fraction-3) [20].

Research demonstrates that fractionated lignosulfonates exhibit significantly different properties compared to unfractionated materials. Low molecular weight fractions (5,800 Daltons average) show enhanced adsorption behavior under salt-free conditions, while high molecular weight fractions (152,000 Daltons average) demonstrate superior performance under salt-added conditions [20]. The polydispersity indices of fractionated materials range from 1.49 to 1.81, representing substantial improvements in uniformity compared to crude lignosulfonate preparations [20].

Preparative column chromatography provides an alternative approach for lignosulfonate fractionation based on hydrophobic interaction chromatography principles [19] [21]. This methodology achieves separation based on chemical composition rather than molecular weight alone, offering orthogonal separation capabilities when combined with size exclusion chromatography [17].

Ion Exchange Purification Methods

Ion exchange methodologies offer effective approaches for lignosulfonate purification and chemical modification [22] [23]. Historical developments include the use of carboxylic-acid type ion exchange resins in acid form to remove excess calcium from basic calcium lignosulfonate precipitates [22]. The ion exchange process is self-regulatory, maintaining pH values around 4 without generating significant amounts of free lignosulfonic acid [22].

Modern ion exchange purification involves treating lignosulfonate solutions with strongly basic anionic resins and strongly acidic cationic resins in sequential operations [24]. The process begins with soaking anion exchange resins in 2 molar sodium hydroxide solution for 12 hours, followed by treatment of cation exchange resins with 2 molar hydrogen chloride solution for 12 hours [24]. Both resin types are subsequently washed with distilled water to achieve neutrality before processing the lignosulfonate solutions [24].

Commercial applications of ion exchange purification include the recovery of calcium as calcium bisulfite, which can be recycled for use in sulfite pulping operations [22]. This integrated approach provides economic benefits by recovering valuable chemicals while simultaneously purifying the lignosulfonate products [22].

Solvent-Based Fractionation Techniques

Amine extraction represents a well-established methodology for lignosulfonate fractionation and purification [19] [25]. Long-chain aliphatic amine extraction effectively removes reducing sugars from lignosulfonate preparations, achieving up to 50% reduction in sugar content [18]. This methodology is particularly effective for removing impurities with molecular weights less than 1000 Daltons [18].

Comparative studies demonstrate that amine extraction and ultrafiltration provide similar purification capabilities, with both methods capable of extracting high-purity lignosulfonate fractions [19]. However, ultrafiltration offers additional advantages by providing detailed molecular weight distribution information without requiring additional analytical techniques [19].

Ethanol-water fractionation provides another approach for lignosulfonate separation based on solubility differences [26] [27]. This methodology involves stepwise solvent fractionation to produce multiple fractions with distinct molecular weights and chemical compositions [27]. The technique is particularly useful for research applications requiring well-characterized lignosulfonate fractions [26].

Advanced Purification Technologies

Recent developments in lignosulfonate purification include the application of liquid membrane technology for selective separation [25] [28]. Supported liquid membrane systems comprising decanol-trilaurylamine and polytetrafluoroethylene demonstrate stability for approximately 48 hours while achieving effective lignosulfonate separation [28]. Although membrane stability remains a limitation, this technology shows promise for specialized purification applications [28].

Hydrophobic interaction chromatography offers sophisticated fractionation capabilities based on hydrophobic interactions rather than molecular weight alone [17]. This methodology achieves separation of lignosulfonates with narrow molecular weight distributions while maintaining distinct chemical functionalities [17]. The technique provides excellent orthogonality when combined with size exclusion chromatography for comprehensive characterization [17].

| Purification Method | Purity Achieved | Yield | Primary Advantage | Limitation |

|---|---|---|---|---|

| Ultrafiltration | 95% | 31% | High commercial viability | Membrane fouling |

| Ion Exchange | 90% | Variable | Chemical recovery | Complex processing |

| Amine Extraction | 90% | Variable | Sugar removal | Solvent handling |

| Membrane Technology | 85% | Low | Selective separation | Membrane stability |

Process Integration and Optimization

Industrial purification systems often integrate multiple methodologies to achieve optimal product quality and economic efficiency [18]. Combined approaches typically involve initial ultrafiltration for bulk separation, followed by ion exchange or amine extraction for fine purification [18]. This sequential processing maximizes both yield and purity while minimizing operational costs [18].

Optimization of purification processes requires careful consideration of operating parameters including temperature, pH, flow rates, and chemical concentrations [10] [11]. Process control systems monitor key parameters such as molecular weight distribution, functional group content, and chemical purity to ensure consistent product quality [6] [9]. Advanced analytical techniques including gel permeation chromatography, nuclear magnetic resonance spectroscopy, and infrared spectroscopy provide detailed characterization of purified products [19] [17].

Chemical Modification Pathways (e.g., Amination)

Amination Reaction Mechanisms

Chemical modification of lignosulfonic acid, calcium salt through amination reactions represents a significant pathway for enhancing the functional properties and expanding the application scope of these biopolymers [29] [30]. The amination process typically employs the Mannich reaction mechanism, which involves the condensation of lignosulfonate with formaldehyde and amine compounds under controlled conditions [30] [31]. This three-component reaction introduces tertiary amine groups into the lignin structure, fundamentally altering the chemical and physical properties of the resulting products [29] [30].

The Mannich reaction for lignosulfonate amination proceeds through nucleophilic substitution at aromatic carbon positions, particularly at ortho and para positions relative to phenolic hydroxyl groups [32] [30]. Research demonstrates that sodium lignosulfonate can be successfully aminated using diethylenetriamine and formaldehyde under alkaline conditions [31]. The reaction typically occurs at elevated temperatures ranging from 70-90 degrees Celsius, with reaction times extending from 2-7 hours depending on the desired degree of substitution [24] [31].

Elemental analysis confirms successful amination through significant increases in nitrogen content. Studies report nitrogen content increases from 0.07% in unmodified sodium lignosulfonate to 6.49% in aminated products, corresponding to primary amine group concentrations of 1.67 millimoles per gram [30]. Similarly, other research demonstrates nitrogen content increases from 0.06% to 2.09% following amination reactions [29].

Formaldehyde-Based Crosslinking Modifications

Formaldehyde serves as a versatile crosslinking agent for lignosulfonate modification, enabling the formation of three-dimensional polymer networks with enhanced mechanical and thermal properties [33] [24]. The hydroxymethylation reaction introduces methylol groups (-CH2OH) into the lignosulfonate structure, which subsequently participate in crosslinking reactions under appropriate conditions [34]. This modification pathway is particularly important for developing lignosulfonate-based adhesives and binding agents [34] [35].

Industrial implementation of formaldehyde modification involves treating lignosulfonate solutions at pH values of 8-12 and temperatures of 70-90 degrees Celsius [24]. The process requires careful control of formaldehyde addition rates to prevent excessive crosslinking and maintain product solubility [24]. Research indicates that purified lignosulfonates do not readily undergo thermosetting reactions unless formaldehyde or monomeric wood sugars are present as crosslinking accelerators [33].

The effectiveness of formaldehyde as a crosslinking agent depends on molecular weight and structural characteristics of the lignosulfonate substrate [33]. High molecular weight lignosulfonate fractions (greater than 10,000 Daltons) demonstrate enhanced reactivity in the presence of formaldehyde compared to low molecular weight fractions [33]. Optimal modification conditions typically involve paraformaldehyde addition at ratios of 9:1 lignosulfonate to crosslinking agent [33].

Phenolation and Aromatic Substitution

Phenolation represents another important chemical modification pathway for lignosulfonates, involving the incorporation of phenolic compounds into the polymer structure through condensation reactions [32] [34]. This modification enhances the reactivity of lignosulfonates for use in phenol-formaldehyde resin systems, enabling up to 50% substitution of petroleum-derived phenol [32] [34]. The phenolation process typically operates at temperatures of 100-120 degrees Celsius under pH conditions of 9-10 [34].

Research on ammonium lignosulfonate phenolation demonstrates that reaction conditions significantly influence the extent and selectivity of phenolic incorporation [32]. High temperatures, extended reaction times, and low lignosulfonate concentrations favor increased phenol conversion rates [32]. Optimal phenolation conditions were identified as 120 degrees Celsius, 160 minutes reaction time, and 30% lignosulfonate content [32].

Structural analysis using nuclear magnetic resonance spectroscopy reveals that phenol addition predominantly occurs at ortho positions relative to existing phenolic groups, with lesser amounts of para substitution [32]. The phenolation reaction also involves some fragmentation of lignosulfonate molecules through ether bond cleavage, as evidenced by infrared spectroscopy analysis [32].

Advanced Chemical Modification Strategies

Recent developments in lignosulfonate modification include sulfonamide formation through treatment with chlorosulfonic acid and secondary amines [36]. This two-step chemical route converts sulfonate groups to sulfonamide functionalities, creating materials with enhanced properties for specialized applications [36]. The methodology represents an innovative approach to chemical diversification of lignosulfonate derivatives [36].

Grafting reactions provide another avenue for lignosulfonate modification, involving the attachment of synthetic polymers such as polyethylene glycol to the lignin backbone [34] [30]. These modifications enhance thermoplastic properties and mechanical characteristics of the resulting materials [34]. The grafting approach enables the development of lignosulfonate-based hydrogels with controlled swelling and drug release properties [30].

Oxidative modification using hydrogen peroxide represents a complementary strategy for reducing molecular weight and enhancing reactivity [34]. This process operates at 60 degrees Celsius under pH 10 conditions, producing degraded lignosulfonates suitable for foaming resin applications [34]. The oxidative treatment can achieve up to 30% substitution of phenol in phenolic foam formulations while maintaining fire resistance properties [34].

Catalytic Modification and Functionalization

Advanced catalytic approaches enable selective modification of lignosulfonate functional groups under mild conditions [37] [38]. Research demonstrates the successful preparation of magnetic lignosulfonate-supported palladium complexes through sequential chemical modifications [37]. The process involves activation of calcium lignosulfonate with amino-propyl groups, followed by palladium coordination to create recyclable catalysts for organic synthesis applications [37].

The development of lignosulfonate-based catalysts represents a growing area of research, with applications in sustainable chemical processes [39]. Studies report the synthesis of lignosulfonate-formaldehyde sulfonated polymers that function as effective catalysts for biomass conversion reactions [39]. These bio-based catalysts demonstrate cost-effectiveness and environmental benefits compared to conventional synthetic alternatives [39].

Contemporary research explores benign amination pathways that utilize lignin's hydroxyl groups as reactive sites [38]. These methods are specifically adapted for lignin-based materials and offer advantages over traditional harsh chemical treatments [38]. The selective amination approaches enable the production of aromatic amine compounds with potential applications in materials science and chemical synthesis [38].

| Modification Type | Reaction Conditions | Key Products | Applications |

|---|---|---|---|

| Mannich Amination | 70-90°C, pH 8-12, 2-7h | Aminated lignosulfonate | Adsorbents, Ion exchange |

| Formaldehyde Crosslinking | 70-90°C, pH 8-12 | Crosslinked networks | Adhesives, Binders |

| Phenolation | 100-120°C, pH 9-10 | Phenolated derivatives | Resin synthesis |

| Sulfonamide Formation | Multi-step, room temp | Sulfonamide compounds | Specialty chemicals |

| Oxidative Degradation | 60°C, pH 10, H2O2 | Low MW fragments | Foaming agents |

Process Development and Scalability

Industrial implementation of chemical modification processes requires careful consideration of reaction engineering, process safety, and economic viability [24] [34]. Continuous flow processes offer advantages for large-scale production, providing better heat and mass transfer compared to batch operations [24]. Process development efforts focus on optimizing reaction conditions to maximize yield while minimizing byproduct formation and waste generation [24].

Quality control measures for modified lignosulfonates include comprehensive analytical characterization using spectroscopic techniques, thermal analysis, and functional group quantification [29] [30]. Advanced characterization methods such as two-dimensional nuclear magnetic resonance spectroscopy provide detailed structural information about modification products [17] [29]. These analytical approaches ensure consistent product quality and enable process optimization for specific application requirements [29] [30].

Purity

Appearance

Storage

Other CAS

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Cosmetics -> Emulsifying

General Manufacturing Information

XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

2: Qiu X, Yan M, Yang D, Pang Y, Deng Y. Effect of straight-chain alcohols on the physicochemical properties of calcium lignosulfonate. J Colloid Interface Sci. 2009 Oct 1;338(1):151-5. doi: 10.1016/j.jcis.2009.05.072. Epub 2009 Jun 3. PubMed PMID: 19570543.

3: Grigg RB, Bai B. Calcium lignosulfonate adsorption and desorption on Berea sandstone. J Colloid Interface Sci. 2004 Nov 1;279(1):36-45. PubMed PMID: 15380409.

4: Zhang SJ, Yu HQ, Wu LX. Degradation of calcium lignosulfonate using gamma-ray irradiation. Chemosphere. 2004 Dec;57(9):1181-7. PubMed PMID: 15504478.

5: Silva MLF, de Carvalho GGP, Silva RR, da Silva Magalhães T, Viana PT, de Almeida Rufino LM, Santos AV, Azevedo JAG, Júnior JEF, de Oliveira Nascimento C, Eiras CE. Effect of calcium lignosulfonate supplementation on metabolic profiles of confined lambs. Environ Sci Pollut Res Int. 2018 May 9. doi: 10.1007/s11356-018-2121-0. [Epub ahead of print] PubMed PMID: 29740773.

6: Windschitl PM, Stern MD. Evaluation of calcium lignosulfonate-treated soybean meal as a source of rumen protected protein for dairy cattle. J Dairy Sci. 1988 Dec;71(12):3310-22. PubMed PMID: 3235733.

7: Thiel A, Braun W, Cary MG, Engelhardt JA, Goodman DG, Hall WC, Romeike A, Ward JM. Calcium lignosulphonate: re-evaluation of relevant endpoints to re-confirm validity and NOAEL of a 90-day feeding study in rats. Regul Toxicol Pharmacol. 2013 Aug;66(3):286-99. doi: 10.1016/j.yrtph.2013.04.007. Epub 2013 May 7. PubMed PMID: 23665266.

8: Privas E, Leroux F, Navard P. Preparation and properties of blends composed of lignosulfonated layered double hydroxide/plasticized starch and thermoplastics. Carbohydr Polym. 2013 Jul 1;96(1):91-100. doi: 10.1016/j.carbpol.2013.03.042. Epub 2013 Mar 19. PubMed PMID: 23688458.

9: Mansfield HR, Stern MD. Effects of soybean hulls and lignosulfonate-treated soybean meal on ruminal fermentation in lactating dairy cows. J Dairy Sci. 1994 Apr;77(4):1070-83. PubMed PMID: 8201042.

10: Pongstabodee S, Kunachitpimol N, Damronglerd S. Combination of three-stage sink-float method and selective flotation technique for separation of mixed post-consumer plastic waste. Waste Manag. 2008;28(3):475-83. Epub 2007 May 9. PubMed PMID: 17493796.

11: Tseng HH, Wey MY, Lu CY. The study of modified calcium hydroxides with surfactants for acid gas removal during incineration. Environ Technol. 2002 Jan;23(1):109-19. PubMed PMID: 11924579.

12: Wang W, Huang Z, Chen H, Tan Z, Chen C, Sun L. Methane hydrates with a high capacity and a high formation rate promoted by biosurfactants. Chem Commun (Camb). 2012 Dec 11;48(95):11638-40. doi: 10.1039/c2cc35603a. PubMed PMID: 23073027.

13: Basarová P, Bartovská L, Korínek K, Horn D. The influence of flotation agent concentration on the wettability and flotability of polystyrene. J Colloid Interface Sci. 2005 Jun 1;286(1):333-8. PubMed PMID: 15848435.

14: Gao F, Yu S, Tao Q, Tan W, Duan L, Li Z, Cui H. Lignosulfonate Improves Photostability and Bioactivity of Abscisic Acid under Ultraviolet Radiation. J Agric Food Chem. 2018 Jul 5;66(26):6585-6593. doi: 10.1021/acs.jafc.7b02002. Epub 2017 Sep 13. PubMed PMID: 28851212.

15: Joint FAO/WHO Expert Committee on Food Additives. Evaluation of certain food additives. World Health Organ Tech Rep Ser. 2009;(952):1-208, 1 p following 208. PubMed PMID: 20112497.

16: Araújo P, Basílio N, Fernandes A, Mateus N, de Freitas V, Pina F, Oliveira J. Impact of Lignosulfonates on the Thermodynamic and Kinetic Parameters of Malvidin-3- O-glucoside in Aqueous Solutions. J Agric Food Chem. 2018 Jun 27;66(25):6382-6387. doi: 10.1021/acs.jafc.8b02273. Epub 2018 Jun 13. PubMed PMID: 29870233.

17: Zhang H, Wu S, Xie J. Evaluation of the effects of isolated lignin on enzymatic hydrolysis of cellulose. Enzyme Microb Technol. 2017 Jun;101:44-50. doi: 10.1016/j.enzmictec.2017.03.001. Epub 2017 Mar 12. PubMed PMID: 28433190.

18: Wang X, Jiang C, Hou B, Wang Y, Hao C, Wu J. Carbon composite lignin-based adsorbents for the adsorption of dyes. Chemosphere. 2018 Sep;206:587-596. doi: 10.1016/j.chemosphere.2018.04.183. Epub 2018 May 10. PubMed PMID: 29778084.